molecular formula C11H13N3O4 B2840500 N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941999-51-5

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No.: B2840500
CAS No.: 941999-51-5
M. Wt: 251.242
InChI Key: GEEYTPLGYQEPNF-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide is a chemical compound with the molecular formula C₁₄H₁₄N₂O₄. It is characterized by its nitro group and methyl group attached to the benzene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of ethylamine with 4-methyl-2-nitrobenzaldehyde in the presence of oxalic acid. The reaction proceeds through the formation of an oxalate intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of halogenated compounds and esters.

Scientific Research Applications

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and methyl group play crucial roles in its biological activity, influencing its binding affinity and efficacy.

Comparison with Similar Compounds

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide is compared with other similar compounds, such as N1-ethyl-N2-(2-nitrophenyl)oxalamide and N1-ethyl-N2-(3-nitrophenyl)oxalamide. These compounds share structural similarities but differ in their substituent positions, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-ethyl-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-3-12-10(15)11(16)13-8-5-4-7(2)6-9(8)14(17)18/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYTPLGYQEPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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